cis-Octahydro-2H-benzimidazol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

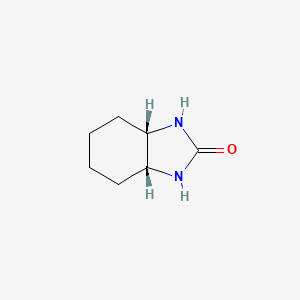

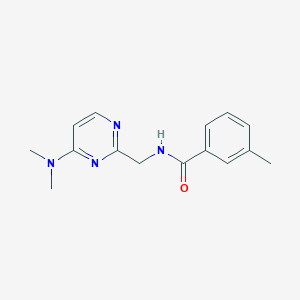

Cis-Octahydro-2H-benzimidazol-2-one is a heterocyclic compound . It has an empirical formula of C7H12N2O and a molecular weight of 140.18 . It is used in the preparation of hemicyclohexyl-cucurbit .

Molecular Structure Analysis

The molecular structure of cis-Octahydro-2H-benzimidazol-2-one is represented by the SMILES string [H][C@@]12CCCC[C@]1([H])NC(=O)N2 . The InChI key is RWIIUBCMPVZLBA-OLQVQODUSA-N .Physical And Chemical Properties Analysis

Cis-Octahydro-2H-benzimidazol-2-one is a solid substance . It has a boiling point of 218-220 °C/14 mmHg and a melting point of 149-152 °C .Aplicaciones Científicas De Investigación

Synthesis Methodologies

- Synthesis of Phenanthro[2,3-d]imidazoles : A methodology for synthesizing phenanthro[2,3-d]imidazoles, involving the conversion of compounds into octahydro-1H-phenanthro[2,3-d]imidazoles, provides insights into the synthesis process of related benzimidazole compounds (Fonseca, Gigante, & Gilchrist, 2001).

Biological Activity and Applications

- Cytotoxicity and Antimicrobial Activity : Research on Pd(II) and Pt(II) complexes of benzimidazole derivatives, designed as potential antitumor compounds, revealed significant cytotoxic activities against various cancer cell lines, as well as antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli (Mansour & Abdel-Ghani, 2015).

- Mass Spectrometry in Drug Development : The use of coordination ion spray mass spectrometry (CIS-MS) for analyzing silver ion complexes of benzimidazoles offers a novel approach in pharmaceutical research, providing detailed structural characterization and insights for drug development (Johnson et al., 2012).

- Anti-Inflammatory Applications : A study on benzimidazole derivatives highlighted their potential as anti-inflammatory agents, showing significant activity through interactions with various biological targets like cannabinoid receptors and bradykinin receptors (Veerasamy, Roy, Karunakaran, & Rajak, 2021).

- Prodrug Development : The discovery of a water-soluble prodrug of a dual inhibitor of bacterial DNA gyrase and topoisomerase IV, based on benzimidazole, emphasizes its role in enhancing drug-like properties for antibacterial applications (O'Dowd et al., 2015).

- Anticancer Properties : Novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols synthesized for anticancer applications demonstrated significant cytotoxicity against various human cancer cell lines, indicating the potential of benzimidazole derivatives in cancer therapy (Karpińka, Matysiak, & Niewiadomy, 2011).

Agricultural and Veterinary Applications

- Fungicides and Anthelminthic Drugs : Benzimidazoles, including compounds like cis-Octahydro-2H-benzimidazol-2-one, are widely used in agriculture and veterinary medicine as fungicides and anthelminthic drugs. Their mechanism of action primarily involves inhibition of microtubule assembly (Davidse, 1986).

Safety and Hazards

Cis-Octahydro-2H-benzimidazol-2-one is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h5-6H,1-4H2,(H2,8,9,10)/t5-,6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIIUBCMPVZLBA-OLQVQODUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Octahydro-2H-benzimidazol-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2745497.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-bromophenyl)-3-oxopropanenitrile](/img/no-structure.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2745502.png)

![2-(2-phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2745507.png)

![1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine](/img/structure/B2745511.png)

acetic acid](/img/structure/B2745512.png)

![Tert-butyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B2745518.png)